SM27
Overview
Description
SM27 is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple hydroxyl and sulfonic acid groups, which contribute to its reactivity and solubility in water. It is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step often involves the formation of the carbamoyl linkage through a reaction with appropriate amines under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
SM27 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
SM27 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of SM27 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-dihydroxy-7,7’-ureylenedi(naphthalene-2-sulphonic acid)
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 7,7-(carbonyldiimino)bis(4-hydroxy-2-naphthalenesulfonic acid)
Uniqueness
What sets SM27 apart from similar compounds is its unique combination of hydroxyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical interactions and stability .
Properties
IUPAC Name |
4-hydroxy-6-[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMPVMRAPYSHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284429 | |
Record name | NSC-37204 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-54-2 | |
Record name | NSC-37204 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-37204 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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